4-Phenylimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein-Ligand Interactions:

- Researchers utilize 4-phenylimidazole as a probe to study interactions between proteins and ligands, particularly in the context of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and other essential biological processes. Studies have employed 4-phenylimidazole to investigate the binding of these enzymes to various ligands, providing insights into their function and potential for drug development. []

Enzyme Inhibition and Structural Studies:

- 4-phenylimidazole exhibits inhibitory properties towards certain enzymes, including indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the immune system's regulation. Studies have explored the use of 4-phenylimidazole as a model inhibitor to understand the enzyme's active site and potential therapeutic strategies for targeting IDO in various diseases. []

- Additionally, 4-phenylimidazole serves as a valuable tool in structural studies of enzymes. It can bind to the heme group, a prosthetic group essential for the function of many enzymes, allowing researchers to crystallize and analyze their structure for a deeper understanding of their mechanisms. []

Metal Complexation:

- 4-phenylimidazole demonstrates the ability to form complexes with various metal ions, including copper and cobalt. These complexes hold potential applications in diverse fields, such as catalysis, materials science, and medicinal chemistry. Research efforts are underway to explore the potential uses of these metal-phenylimidazole complexes in various scientific endeavors. []

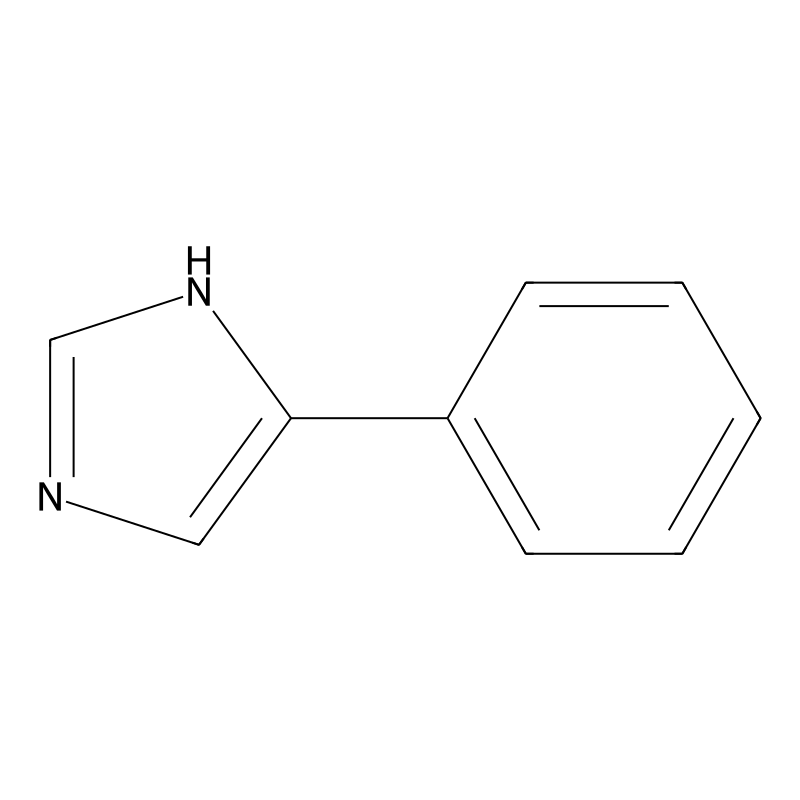

4-Phenylimidazole is an organic compound characterized by its heterocyclic structure, consisting of a phenyl group attached to an imidazole ring. Its chemical formula is , and it has a molecular weight of approximately 144.18 g/mol. The compound is classified as a member of the phenylimidazole family, which are polycyclic aromatic compounds featuring a benzene ring linked to an imidazole ring. This structure contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biochemistry .

The specific mechanism of action of 4-phenylimidazole depends on the context of its use. In its role as a ligand, it can interact with metal centers in enzymes or complexes, potentially affecting their activity or structure []. When used as a research tool to study protein-ligand interactions, it can provide insights into how proteins bind to small molecules.

The biological activity of 4-phenylimidazole is significant, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This inhibition has implications for cancer therapy and immune modulation, as IDO plays a role in tumor immune evasion. Studies have shown that modifications to the 4-phenylimidazole structure can enhance its potency against IDO, making it a promising candidate for further drug development . Additionally, it exhibits antifungal and antibacterial properties, contributing to its potential applications in pharmaceuticals .

Several synthesis methods for 4-phenylimidazole have been documented:

- De Novo Synthesis: The compound can be synthesized through the reaction of α-bromo-ketones with formamide, leading to the formation of the imidazole ring.

- Alkylation Reactions: Using sodium hydride for deprotonation followed by alkylation with various alkyl halides allows for the creation of N-alkylated derivatives.

- Metal Complex Formation: Reactions with molybdenum compounds in acetonitrile yield metal complexes that can be characterized by spectroscopic methods .

4-Phenylimidazole has several applications across various fields:

- Pharmaceuticals: Due to its IDO inhibitory activity, it is being explored for use in cancer therapies and as an immunomodulator.

- Catalysis: Its ability to form complexes with transition metals makes it useful in catalyzing various organic reactions.

- Biochemistry: It serves as a tool compound in biochemical assays to study enzyme activities related to tryptophan metabolism .

Interaction studies involving 4-phenylimidazole have primarily focused on its binding affinity with IDO. Structural modifications have been explored to enhance interactions at the active site of the enzyme, revealing that certain substitutions on the imidazole and phenyl rings can significantly improve binding potency. Additionally, studies on its interactions with metal ions have shown that these complexes can exhibit distinct catalytic properties compared to the free ligand .

Several compounds share structural similarities with 4-phenylimidazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylimidazole | Imidazole with a methyl group | Commonly used as a solvent and reagent in organic synthesis. |

| 2-Phenylimidazole | Phenyl group at position 2 | Exhibits different biological activities compared to 4-phenylimidazole. |

| 5-Phenylimidazole | Phenyl group at position 5 | Less studied but may have distinct pharmacological properties. |

| 4-Methylimidazole | Methyl group at position 4 | Often used as a precursor in various chemical syntheses. |

4-Phenylimidazole stands out due to its potent biological activity against IDO and its versatile synthesis methods, making it a valuable compound in both research and application contexts .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant